1-Dodecene

概述

描述

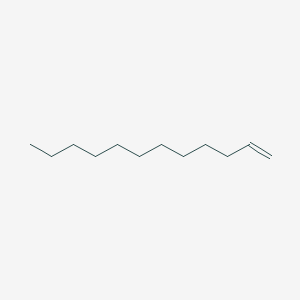

1-Dodecene is an alkene with the chemical formula C₁₂H₂₄. It consists of a chain of twelve carbon atoms ending with a double bond. This compound is classified as an alpha-olefin, which means the double bond is located at the primary or alpha position. This location enhances the reactivity of the compound, making it useful for various applications, especially in the production of detergents .

准备方法

Synthetic Routes and Reaction Conditions: 1-Dodecene is commercially produced by the oligomerization of ethylene. This process involves several methods:

Shell Higher Olefin Process (SHOP): This method employs a nickel catalyst to facilitate the oligomerization of ethylene.

Gulf and Ethyl Corporations’ Processes: These processes use triethylaluminium as the catalyst.

Industrial Production Methods: this compound is produced on an industrial scale using the aforementioned methods. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product .

化学反应分析

1-Dodecene undergoes various types of chemical reactions, including:

Oxidation: this compound can react with strong oxidizing agents, leading to the formation of various oxidation products.

Substitution: this compound can participate in substitution reactions, particularly in the presence of acid catalysts.

Polymerization: In the presence of catalysts or initiators, this compound can undergo addition polymerization reactions.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reducing Agents: Hydrogen gas in the presence of metal catalysts like nickel or palladium.

Acid Catalysts: Sulfuric acid or aluminium chloride for substitution reactions.

Polymerization Catalysts: Various initiators or catalysts like peroxides or acids.

Major Products:

Oxidation Products: Alcohols, aldehydes, or carboxylic acids.

Reduction Products: Alkanes.

Substitution Products: Alkylated derivatives.

Polymerization Products: Polyolefins.

科学研究应用

Lubricants

1-Dodecene serves as a precursor in the synthesis of polyalphaolefins (PAOs), which are high-performance synthetic lubricants. These lubricants are characterized by their low viscosity and excellent thermal stability, making them suitable for automotive and industrial applications.

Table 1: Properties of PAOs Derived from this compound

| Property | Value |

|---|---|

| Viscosity (cSt at 100°C) | 6 to 10 |

| Pour Point (°C) | -54 to -48 |

| Flash Point (°C) | >200 |

The production method involves oligomerizing this compound with 1-decene under specific catalyst systems, resulting in PAOs with desirable cold temperature properties .

Surfactants

The compound is also utilized in the production of surfactants, particularly in the formulation of detergents. Its structure allows for effective emulsification and wetting properties, making it valuable in household and industrial cleaning products.

Case Study: Detergent Formulation

A study demonstrated that incorporating this compound-derived surfactants into a cleaning formulation significantly improved grease removal efficiency compared to traditional surfactants .

Hydroxycarbonylation

One notable application of this compound is in the palladium-catalyzed hydroxycarbonylation reaction, where it reacts with carbon monoxide to produce linear aldehydes. This reaction is facilitated in microemulsion systems, optimizing both yield and selectivity.

Table 2: Reaction Conditions for Hydroxycarbonylation of this compound

| Parameter | Value |

|---|---|

| Temperature Range (°C) | 65 - 105 |

| Surfactant Concentration (%) | 9 |

| Initial Yield (%) | Up to 30 |

The study indicated that while initial yields increase with temperature, a plateau is reached at higher temperatures due to competing side reactions .

Oil Spill Mitigation

Research has explored the use of dispersants containing this compound in oil spill scenarios. Its effectiveness as a dispersant was evaluated through field experiments where coral reefs were exposed to oil mixtures.

Case Study: Coral Reef Impact Assessment

Experiments showed that dispersants containing this compound did not adversely affect coral growth rates when applied at controlled concentrations, indicating its potential for environmentally friendly oil spill management strategies .

作用机制

The mechanism of action of 1-Dodecene involves its reactivity due to the presence of the double bond at the alpha position. This double bond can participate in various chemical reactions, such as addition, substitution, and polymerization. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .

相似化合物的比较

1-Dodecene can be compared with other alpha-olefins, such as:

- Octene (C₈H₁₆)

- Nonene (C₉H₁₈)

- Undecene (C₁₁H₂₂)

Uniqueness of this compound:

- Chain Length: this compound has a longer carbon chain compared to octene, nonene, and undecene, which can influence its physical properties and reactivity.

- Applications: The longer chain length makes this compound particularly useful in the production of detergents and synthetic lubricants .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.

生物活性

1-Dodecene, a long-chain α-olefin with the chemical formula C₁₂H₂₄, has garnered attention in various fields due to its biological activity and potential applications. This article provides a comprehensive overview of the biological effects of this compound, including its antibacterial properties, toxicity studies, and applications in catalysis.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. For instance, Naoko et al. reported that long-chain fatty acids, including 1-Dodecanol (a derivative of this compound), exhibited significant antibacterial activity against various clinical pathogens. The hexane fraction containing these compounds demonstrated zones of inhibition against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other multi-drug resistant organisms (MDROs) .

Table 1: Antibacterial Activity of 1-Dodecanol and Related Compounds

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 1-Dodecanol | S. aureus | 4 |

| Pseudomonas aeruginosa | 5 | |

| Salmonella sp. | 5 | |

| MBL-resistant strain | 8 | |

| PDR strain | 7 |

2. Toxicity Studies

The safety profile of this compound has been evaluated through various toxicity studies. A public report indicated that this compound is moderately absorbed through the skin in rats and exhibits low acute toxicity with an oral LD50 greater than 15,000 mg/kg . Additionally, it was determined to be a slight eye irritant and showed minimal skin sensitization potential in animal models .

Table 2: Toxicity Data for this compound

| Test Type | Species | Result |

|---|---|---|

| Acute Oral Toxicity | Rat | LD50 > 15,000 mg/kg |

| Dermal Toxicity | Rabbit | LD50 > 2,000 mg/kg |

| Eye Irritation | Rabbit | Slight irritant |

| Skin Sensitization | Guinea Pig | Negative |

3. Applications in Catalysis

Beyond its biological activity, this compound is also significant in industrial applications, particularly in catalysis. The compound is utilized in the alkylation of benzene to produce dodecylbenzene using mesoporous Beta zeolites, which enhance catalytic efficiency due to improved internal diffusion and stability . This process is crucial for producing fine chemicals and demonstrates the versatility of this compound beyond biological contexts.

4. Research Findings and Case Studies

- A study on the copolymerization of ethylene with long-chain α-olefins like this compound revealed insights into crystallization behavior and thermal properties of the resulting polymers .

- Another investigation into palladium-catalyzed hydroxycarbonylation reactions involving this compound highlighted its role as a sustainable feedstock for organic synthesis .

常见问题

Basic Research Questions

Q. How can the molecular structure of 1-dodecene be experimentally validated to ensure purity in synthetic applications?

Methodological Answer:

- Use gas chromatography (GC) coupled with mass spectrometry (GC-MS) to confirm molecular weight (168.319 g/mol) and detect impurities .

- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the position of the terminal double bond (C=C) and distinguish this compound from isomers. The double bond protons resonate at δ ~4.8–5.0 ppm in ¹H NMR .

- Cross-reference experimental data with the SMILES string (CCCCCCCCCCC=C) and InChIKey (CRSBERNSMYQZNG-UHFFFAOYSA-N) for digital validation .

Q. What methods are effective for separating this compound from Fischer-Tropsch synthesis mixtures containing alkanes like n-dodecane?

Methodological Answer:

- Use dividing wall column (DWC) distillation to reduce energy consumption by 20–30% compared to traditional distillation, leveraging vapor-liquid equilibrium (VLE) data for this compound/n-dodecane systems .

- Optimize separation using the Wilson activity coefficient model , which provides accurate binary interaction parameters (e.g., ΔGij values) for Aspen Plus simulations .

- Validate separation efficiency via boiling point analysis (this compound: ~213°C; n-dodecane: ~216°C) and GC purity checks .

Q. What safety protocols are critical when handling this compound in catalytic studies?

Methodological Answer:

- Implement inert atmosphere techniques (e.g., nitrogen/argon gloveboxes) to prevent combustion, as this compound is highly flammable (flash point ~76°C) .

- Use personal protective equipment (PPE) including neoprene gloves and chemical-resistant aprons, as prolonged skin contact can cause irritation .

- Follow OSHA guidelines for ventilation control (e.g., fume hoods) to mitigate inhalation risks during hydroformylation or alkylation reactions .

Advanced Research Questions

Q. How do reaction kinetics vary in the hydroformylation of this compound using rhodium catalysts in multiphase systems?

Methodological Answer:

- Conduct time-resolved kinetic experiments under controlled syngas (CO/H₂) pressures (10–30 bar) and temperatures (80–120°C). The reaction exhibits first-order dependence on this compound concentration and a complex relationship with catalyst loading .

- Model the reaction using Langmuir-Hinshelwood kinetics to account for adsorption/desorption steps of CO and H₂ on Rh sites. Rate constants (k₁, k₂) can be derived from in-situ FTIR or GC monitoring of aldehyde yields .

- Optimize microemulsion systems (e.g., water/surfactant mixtures) to enhance catalyst recyclability while maintaining >95% linear aldehyde selectivity .

Q. What thermodynamic models best predict phase behavior in this compound/n-dodecane mixtures during industrial-scale separations?

Methodological Answer:

- Use non-random two-liquid (NRTL) or UNIQUAC models to predict activity coefficients. For this compound/n-dodecane, the Wilson model shows the lowest RMSD (0.8% for temperature, 1.2% for composition) in VLE predictions .

- Validate models using static equilibrium cells to measure bubble/dew points at varying pressures (1–5 bar). Data consistency is confirmed via the Van Ness test (Δy < 1%) .

- Integrate parameters into Aspen Plus simulations to optimize distillation column parameters (e.g., reflux ratio, feed stage) for minimal energy use .

Q. How does catalyst deactivation occur in this compound hydroformylation, and what strategies mitigate it?

Methodological Answer:

- Identify deactivation mechanisms via operando spectroscopy (e.g., XAFS, XPS). Rhodium leaching and phosphine ligand oxidation (e.g., BPP degradation) are primary causes .

- Introduce stabilizing ligands (e.g., sulfoxantphos) to reduce Rh agglomeration. Ligand-to-metal ratios >3:1 improve catalyst lifetime by 40% .

- Monitor hydroperoxide contaminants (e.g., tBuOOH) using HPLC , as even 50 ppm can accelerate deactivation by 30% .

Q. Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported hydroformylation yields for this compound across studies?

Methodological Answer:

- Cross-validate experimental conditions: Differences in solvent systems (e.g., thermomorphic vs. microemulsion) can alter yields by 15–20% .

- Reassess syngas purity (CO/H₂ ratio) and mass transfer limitations using Damköhler number analysis . Poor mixing in batch reactors may underreport yields by 10% .

- Compare catalyst pre-treatment methods (e.g., reduction under H₂ vs. inert gas), which affect Rh dispersion and activity .

Q. Why do biodegradation rates of this compound vary significantly in environmental studies?

Methodological Answer:

- Evaluate microbial consortia diversity : Pure Cornebacterium strains degrade this compound 50% slower than mixed cultures due to limited enzyme secretion .

- Control soil mobility parameters : High log Kow (6.10) and Koc (5900) limit bioavailability, requiring surfactant amendments for accurate lab-to-field extrapolation .

- Standardize OECD 301F tests to measure aerobic degradation, as pH and temperature fluctuations (e.g., 25°C vs. 30°C) alter half-lives by 20–40% .

属性

IUPAC Name |

dodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSBERNSMYQZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24, Array | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-08-7, 62132-67-6 | |

| Record name | 1-Dodecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62132-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026914 | |

| Record name | 1-Dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c. | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81 | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C11-13, C12-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DODECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DODECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYE669F3GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-31 °F (USCG, 1999), -35.2 °C, -35 °C | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。